Superior MAP4K4 Inhibitory Potency Compared to Another ALS Research Compound
Prosetin demonstrates sub-nanomolar potency against MAP4K4 (HGK), a key therapeutic target in ALS. In cell-free radiolabeled ATP assays, Prosetin inhibits MAP4K4 with an IC50 of 0.3 nM. This is a >250-fold improvement in potency compared to the related MAP4K4 inhibitor, MAP4K4-IN-6 (Compound 15f), which has a reported IC50 of 80 nM for the same target .
| Evidence Dimension | In vitro MAP4K4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.3 nM |
| Comparator Or Baseline | MAP4K4-IN-6 (Compound 15f): 80 nM |
| Quantified Difference | Prosetin is approximately 267-fold more potent (IC50 of 0.3 nM vs. 80 nM) |
| Conditions | Cell-free radiolabeled ATP assay for Prosetin; standard biochemical assay for MAP4K4-IN-6 |
Why This Matters
Higher potency can enable lower effective dosing and potentially a wider therapeutic window in in vivo studies, a critical factor for CNS-targeted research compounds.
- [1] TargetMol. MAP4K4-IN-6 (Compound 15f) product page. Retrieved April 17, 2026. View Source
